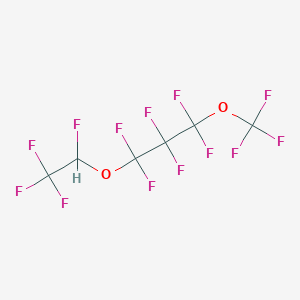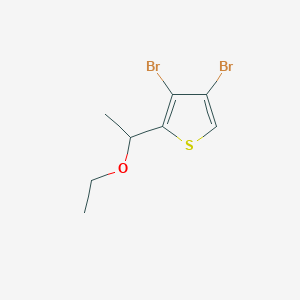
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a bromine atom attached to a benzyl group. This compound is known for its high reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide can be synthesized through a single-step reaction from α,α,α,2,3,5,6-heptafluoro-p-xylene . The reaction involves the bromination of the heptafluoro-p-xylene under controlled conditions to yield the desired product. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .
Analyse Des Réactions Chimiques
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Electrophilic Aromatic Substitution: The presence of multiple fluorine atoms makes the benzyl group highly electron-deficient, facilitating electrophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding benzyl alcohol.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide involves its high reactivity due to the presence of multiple electron-withdrawing fluorine atoms. These fluorine atoms increase the electrophilicity of the benzyl bromide, making it highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, facilitating its use in derivatization reactions .
Comparaison Avec Des Composés Similaires
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl bromide can be compared with other similar compounds such as:
Propriétés
Formule moléculaire |
C8H2BrF7 |
|---|---|
Poids moléculaire |
310.99 g/mol |
Nom IUPAC |
1-(bromomethyl)-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrF7/c9-1-2-4(10)3(8(14,15)16)6(12)7(13)5(2)11/h1H2 |
Clé InChI |
JYSNVJDCLGDQDP-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)

![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)

![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)


![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)
